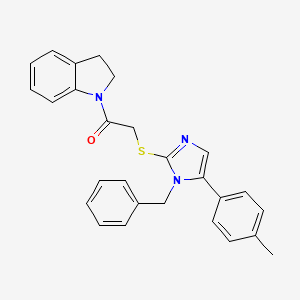

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H25N3OS and its molecular weight is 439.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article discusses its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N3OS, with a molecular weight of 405.6 g/mol. The structure includes an imidazole ring, a thioether linkage, and an indole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3OS |

| Molecular Weight | 405.6 g/mol |

| CAS Number | 1207026-15-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the indole and thioether components. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

- Cell Viability Assays : The compound was tested using MTT assays, showing IC50 values in the micromolar range against several cancer cell lines.

- Mechanism of Action : Preliminary data suggest that it may induce apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

-

Aldosterone Synthase (CYP11B2) : In silico studies indicate that it may act as a selective inhibitor of CYP11B2, which is implicated in various cardiovascular diseases and cancer.

- Binding Affinity : Molecular docking studies suggest strong binding interactions with the enzyme's active site, leading to potential therapeutic applications in managing hypertension and related disorders.

Study 1: Anticancer Evaluation

In a recent study published in Heliyon, researchers synthesized a series of imidazole derivatives, including our compound, and evaluated their anticancer activities. The study found that compounds with similar structural features exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various imidazole derivatives, including our target compound. It was found that certain modifications in the structure led to improved selectivity and potency against aldosterone synthase, providing insights into designing more effective inhibitors .

Analyse Chemischer Reaktionen

Thioether Cleavage

The sulfur atom in the thioether linkage may undergo oxidation or hydrolysis under harsh conditions:

-

Oxidation : Potential conversion to sulfoxide or sulfone using oxidizing agents (e.g., hydrogen peroxide).

-

Hydrolysis : Acidic or basic conditions could lead to cleavage, forming disulfides or thiol derivatives.

Amide Hydrolysis

The ethanone group may react in:

-

Basic conditions : Hydrolysis to carboxylic acid via nucleophilic attack.

-

Acidic conditions : Potential rearrangement or decarboxylation.

Imidazole Ring Reactivity

The imidazole ring may participate in:

-

Electrophilic substitution : Directed by the benzyl and p-tolyl substituents.

-

Metal coordination : Interaction with transition metals for catalytic applications.

Cross-Coupling Reactions

The indolin-1-yl moiety may enable:

-

Palladium-catalyzed couplings : Formation of new carbon-heteroatom bonds.

Stability and Reactivity

| Property | Behavior | Relevant Conditions |

|---|---|---|

| Thermal stability | Moderate stability | Degradation at high temperatures (>200°C) |

| Oxidative stability | Susceptible to oxidation | Strong oxidants (e.g., KMnO₄) |

| Hydrolytic stability | Limited stability | Acidic/basic solutions, prolonged exposure |

Biological Implications

The compound’s structural features suggest potential biological activity:

Eigenschaften

IUPAC Name |

2-[1-benzyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3OS/c1-20-11-13-23(14-12-20)25-17-28-27(30(25)18-21-7-3-2-4-8-21)32-19-26(31)29-16-15-22-9-5-6-10-24(22)29/h2-14,17H,15-16,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXBCOGOWSUYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.